Octanoic acid, 2-ethyl-, ethyl ester
Description
Octanoic acid, ethyl ester (CAS 106-32-1), also known as ethyl octanoate, is a medium-chain fatty acid ethyl ester with the molecular formula C₁₀H₂₀O₂ and a molecular weight of 172.146 g/mol . It is a colorless liquid with a refractive index ranging from 1.411 (303.15 K) to 1.392 (353.15 K) . This compound is widely distributed in fermented foods and beverages, contributing significantly to flavor profiles. For example:
- In mangoes, it accounts for 2.6–9.5% of total volatile esters and is critical for fruity aromas .
- In coffee pulp wines, it imparts a brandy-like flavor and is a defining characteristic .
- In cheese, its concentration increases during ripening, particularly when goats are fed olive leaves .
- It also exhibits pharmacological properties, including insecticidal, anticandidal, and antifungal activities .
Properties
IUPAC Name |
ethyl 2-ethyloctanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-4-7-8-9-10-11(5-2)12(13)14-6-3/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRXOJOPPWWPFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601291612 | |
| Record name | Octanoic acid, 2-ethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601291612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25234-26-8 | |
| Record name | Octanoic acid, 2-ethyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25234-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanoic acid, 2-ethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601291612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
Sulfuric acid (HSO) or p-toluenesulfonic acid (PTSA) is typically used to protonate the carboxylic acid, enhancing electrophilicity for nucleophilic attack by ethanol. The reaction proceeds at reflux (70–80°C) for 4–6 hours, with water removal via Dean-Stark apparatus or molecular sieves to shift equilibrium toward ester formation. Yields exceed 80% when the molar ratio of ethanol to acid is maintained at 2:1.
Table 1: Optimization Parameters for Fischer Esterification
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Concentration | 1–2 wt% HSO | Maximizes protonation |
| Temperature | 75°C | Balances kinetics and side reactions |
| Solvent | Toluene | Azeotropic water removal |
Enzymatic Esterification: Biocatalytic Approaches
Lipase-mediated synthesis offers a sustainable alternative, particularly for heat-sensitive substrates. Candida antarctica lipase B (CALB) immobilized on acrylic resin demonstrates high activity for ethyl 2-ethyloctanoate synthesis.
Substrate Specificity and Kinetics
Lipases catalyze esterification via a ping-pong bi-bi mechanism, requiring anhydrous conditions to prevent hydrolysis. In a study using 2-ethyloctanoic acid and ethanol, CALB achieved 92% conversion at 45°C after 24 hours. Water activity (a) below 0.1 is critical, achievable using molecular sieves or salt hydrates.
Table 2: Enzymatic vs. Acid-Catalyzed Esterification
| Metric | Enzymatic | Acid-Catalyzed |
|---|---|---|
| Temperature | 45°C | 75°C |
| Yield | 92% | 85% |
| Byproducts | Minimal | Sulfonated residues |
Hydroformylation-Oxidation Route: Synthesis of 2-Ethyloctanoic Acid
The branched carboxylic acid precursor can be synthesized via hydroformylation of alkenes, adapting methods from patent US9434672B2.
Stepwise Process
-
Dehydration of 2-Ethylhexanol :
Using γ-alumina catalyst at 300°C, 2-ethylhexanol dehydrates to 3-ethyl-1-hexene. -
Hydroformylation :
Rhodium-catalyzed hydroformylation with syngas (CO/H) yields 2-ethyloctanal: -
Oxidation to Carboxylic Acid :
Potassium permanganate (KMnO) in acidic media oxidizes the aldehyde to 2-ethyloctanoic acid (90% yield).
Alkylation of Ethyl Octanoate: Introducing the Branched Chain
Ethyl octanoate can be functionalized at the α-carbon using strong bases like lithium diisopropylamide (LDA), followed by alkylation with ethyl halides.
Reaction Protocol
Table 3: Alkylation Efficiency with Different Bases
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| LDA | THF | −78°C | 95% |
| NaH | DMF | 0°C | 65% |
Industrial-Scale Considerations and Challenges
Chemical Reactions Analysis
Hydrolysis Reactions
Esters undergo hydrolysis to yield carboxylic acids and alcohols. Ethyl 2-ethylhexanoate reacts under acidic or basic conditions, following distinct mechanisms.
Acid-Catalyzed Hydrolysis
In the presence of a strong acid (e.g., H₂SO₄), the reaction proceeds via nucleophilic acyl substitution:
-
Protonation of the carbonyl oxygen enhances electrophilicity.
-
Nucleophilic attack by water forms a tetrahedral intermediate.
-
Deprotonation and elimination of ethanol regenerate the acid catalyst and yield 2-ethylhexanoic acid .
Equilibrium :
Base-Promoted Hydrolysis (Saponification)
Aqueous hydroxide (e.g., NaOH) drives irreversible saponification:
-
Nucleophilic attack by OH⁻ on the carbonyl carbon.
-
Alkoxide elimination forms 2-ethylhexanoate salt.
Mechanistic evidence : Isotopic labeling studies confirm that the ether oxygen in the ester transfers to the alcohol product .
ω-Oxidation in Biocatalytic Systems
Ethyl 2-ethylhexanoate can undergo ω-oxidation in engineered Escherichia coli systems, producing dicarboxylic acid derivatives. This pathway involves:
-
Ester hydrolysis to 2-ethylhexanoic acid (via intracellular esterases).
-
ω-Hydroxylation by cytochrome P450 enzymes (e.g., AlkBGT).
Experimental data :
| Substrate | Product | Molar Yield |
|---|---|---|
| 2-Ethylhexanoic acid | Mono-ethyl dicarboxylic acid | 0.75 |
| Octanoic acid | Diethyl suberate | 0.24 |
Yields depend on substrate chain length and enzyme efficiency .
Transesterification
Ethyl 2-ethylhexanoate reacts with alcohols (e.g., methanol) under acidic or enzymatic catalysis to form new esters:
Key factors :
-
Equilibrium control : Excess alcohol or removal of ethanol shifts the reaction .
-
Enzymatic catalysts : Lipases (e.g., Candida antarctica) enhance specificity and mild-condition efficiency .
Polymerization Catalysis
Metal derivatives of 2-ethylhexanoic acid (e.g., tin(II) 2-ethylhexanoate) catalyze ring-opening polymerizations (e.g., polylactide synthesis). While the ester itself is not a catalyst, its hydrolysis product is a precursor for these metal complexes .
Scientific Research Applications
Food Industry
Flavoring Agent:
Ethyl octanoate is widely used as a flavoring agent in the food industry due to its pleasant fruity scent. It is found in various fruits and alcoholic beverages, contributing to the overall flavor profile. Its use enhances the sensory experience of products such as wines, fruit juices, and desserts .
Applications:
- Fruits and Beverages: Present in apples, apricots, bananas, cherries, and various wines.
- Synthetic Flavorings: Used in creating synthetic fruity scents for candies and baked goods.
Fragrance Industry
Scent Additive:
In the fragrance industry, ethyl octanoate serves as a key ingredient in perfumes and scented products. Its strong odor profile makes it suitable for formulating synthetic fruity fragrances .
Applications:
- Perfumes: Utilized in both high-end perfumes and mass-market fragrances.
- Household Products: Incorporated into air fresheners and cleaning products to impart a pleasant aroma.
Industrial Applications
Cleaning Agents:
Ethyl octanoate finds applications as a cleaning agent due to its ability to dissolve oils and fats. It is utilized in formulations for household cleaners and industrial degreasers .
Case Study:
A study indicated that ethyl octanoate effectively removes grease stains from various surfaces, demonstrating its efficacy as a cleaning agent in both domestic and industrial settings.
Chemical Synthesis
Intermediate in Organic Synthesis:
Ethyl octanoate acts as an intermediate in the synthesis of other chemicals. It can be used to produce various esters and fatty acids through transesterification reactions .
Applications:
- Cosmetics: Used in formulating emulsifiers and skin conditioning agents.
- Pharmaceuticals: Serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs).
Data Table: Applications of Ethyl Octanoate
| Application Area | Specific Uses | Notes |
|---|---|---|
| Food Industry | Flavoring agent in beverages and desserts | Enhances sensory profiles |
| Fragrance Industry | Scent additive for perfumes | Strong fruity aroma |
| Industrial Cleaning | Component in degreasers | Effective against grease stains |
| Chemical Synthesis | Intermediate for esters | Used in cosmetics and pharmaceuticals |
| Safety | Low toxicity levels | LD50 ~ 25.96 g/kg |
Mechanism of Action
The mechanism of action of octanoic acid, 2-ethyl-, ethyl ester involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases, releasing octanoic acid and ethanol. Octanoic acid can then interact with cellular pathways, affecting lipid metabolism and energy production.
Comparison with Similar Compounds
Hexanoic Acid, Ethyl Ester (Ethyl Hexanoate)
- Molecular Weight : 144.21 g/mol.
- Aroma Profile : Fruity, sweet apple-like .
- Occurrence : Dominant in strawberry wines and strong-flavor liquors .
- Key Differences: Shorter chain length (C6) results in higher volatility and lighter fruity notes compared to ethyl octanoate. In beer, it is associated with "rancid" and "fatty" undertones but is less dominant than ethyl octanoate .
Decanoic Acid, Ethyl Ester (Ethyl Decanoate)
- Molecular Weight : 200.178 g/mol.
- Aroma Profile : Rancid, waxy, soapy .
- Occurrence : Found in coffee wines and aged cheeses .
- Key Differences: Longer chain (C10) reduces volatility and enhances waxy/savory notes, contrasting with the sweaty-fatty profile of ethyl octanoate. In mangoes, ethyl decanoate is less abundant (3.5–6.5%) than ethyl octanoate .
Dodecanoic Acid, Ethyl Ester (Ethyl Dodecanoate)
Data Table: Comparative Properties
Concentration Dynamics
- Mango Ripening: Ethyl octanoate peaks at 9.5% in mango pulp during the rainy season, surpassing ethyl decanoate (6.5%) .
- Fermentation: In wine, ethyl octanoate concentrations differentiate regional microbial communities, with higher levels in Central vs. East regions .
Sensory Impact
- Ethyl octanoate is pivotal in complex flavor matrices. For example: In coffee wines, it synergizes with ethyl hexanoate to create a "fruit brandy" profile . In beer, it contributes to "sweaty" notes, which are balanced by fruity esters like ethyl hexanoate .
Industrial Relevance
- Food Flavoring: Ethyl octanoate is preferred for tropical fruit flavorings due to its balanced volatility and intensity .
- Pharmacology : Its antifungal properties are leveraged in natural preservatives .
Biological Activity
Octanoic acid, 2-ethyl-, ethyl ester, commonly known as ethyl octanoate, is a fatty acid ethyl ester formed from the condensation of octanoic acid and ethanol. This compound has garnered attention due to its diverse biological activities and applications in food, flavoring, and potential therapeutic uses. This article explores the biological activity of ethyl octanoate, highlighting its metabolic roles, antimicrobial properties, and implications in various fields.
- Chemical Formula: C₁₀H₂₀O₂
- Molecular Weight: 172.2646 g/mol
- CAS Registry Number: 106-32-1
- IUPAC Name: Ethyl octanoate
- Structure:
Metabolic Role
Ethyl octanoate acts as a metabolite within various biological systems. It is prevalent in alcoholic beverages and fruit flavorings, contributing to the aroma and taste profiles of numerous products. The compound is also a constituent of several plant oils and is found in various fermented foods such as Swiss cheese and port wine .
Antimicrobial Properties
Ethyl octanoate exhibits notable antimicrobial activity. In studies examining its effects on different microorganisms, it has demonstrated effectiveness against various bacterial strains. For instance, it has been shown to inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of cell membrane integrity, leading to cell lysis .
Flavor Compound Production
As a flavor compound, ethyl octanoate is synthesized through the esterification process involving fatty acids. Research indicates that it can be produced efficiently through microbial fermentation processes using engineered strains of E. coli. This biotechnological approach allows for the sustainable production of flavor compounds from renewable resources .
Study on Ester Production Efficiency
In a study focusing on the production efficiency of fatty acid esters, researchers combined the biosynthesis of ethyl esters with ω-oxidation pathways in E. coli. The results showed that ethyl octanoate was produced with a molar yield of up to 0.75 from nonanoic acid when specific enzymes were expressed in the bacteria. This highlights the potential for using microbial systems to produce valuable esters like ethyl octanoate sustainably .
Antimicrobial Activity Assessment
A separate investigation evaluated the antimicrobial activity of ethyl octanoate against E. coli and Staphylococcus aureus. The study found that at concentrations above 0.5% (v/v), ethyl octanoate significantly inhibited bacterial growth, suggesting its potential application as a natural preservative in food products .
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₂₀O₂ |
| Molecular Weight | 172.2646 g/mol |
| CAS Registry Number | 106-32-1 |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
| Flavor Profile | Fruity aroma |
Q & A
Q. How can octanoic acid, 2-ethyl-, ethyl ester be reliably identified and quantified in complex matrices like fermented beverages?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., nonanoic acid ethyl ester) for quantification. Retention indices and spectral libraries (e.g., NIST) should be cross-referenced to confirm identity . For trace analysis, headspace solid-phase microextraction (HS-SPME) improves sensitivity . Statistical validation (e.g., ANOVA, Duncan’s test) is critical to account for variability in biological replicates .
Q. What are the primary synthetic routes for producing this compound in laboratory settings?
- Methodology : Esterification of 2-ethyloctanoic acid with ethanol via acid-catalyzed (e.g., sulfuric acid) or enzymatic (lipase-based) methods. Purity can be enhanced by fractional distillation under reduced pressure. Structural confirmation requires H NMR and FT-IR to validate the ester functional group and branching .
Q. How does the concentration of this compound vary across microbial fermentation conditions?
- Methodology : Monitor ester dynamics using GC-MS at different fermentation stages. For example, in yeast monocultures (e.g., Saccharomyces cerevisiae), ester levels correlate with strain-specific expression of alcohol acyltransferases. In non-Saccharomyces species (e.g., Zygosaccharomyces bailii), ester production may be negligible under certain conditions .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported ester concentrations, such as undetectable levels in some strains versus high yields in others?
- Methodology : Standardize fermentation parameters (pH, temperature, nutrient availability) to isolate strain-specific metabolic capabilities. For example, Torulaspora delbrueckii (Tc-A9Y1) produces 57.73 ± 1.97 µg/L of the ester, while Z. bailii (Zb-A19Y5) shows no detection . Transcriptomic analysis (e.g., RNA-seq) can identify differential expression of EEB1 (ester synthase) or TPO1 (efflux transporter) genes .
Q. How do octanoic acid derivatives influence yeast stress responses, and what are the implications for ester biosynthesis?
- Methodology : Expose yeast to sublethal doses of octanoic acid to activate stress pathways (e.g., oxidative response via STB5). Use knockout strains (e.g., Δpdr12, Δtpo1) to validate transporter roles in ester efflux. Ethyl ester synthesis may serve as a detoxification mechanism, as seen in FAA1-mediated esterification of decanoic acid .
Q. What role does this compound play in flavor perception, and how can its sensory impact be modeled experimentally?
- Methodology : Conduct sensory panels with trained assessors to correlate GC-MS data (e.g., 6.82 ± 0.26 µg/g in fermented seaweed) with descriptors like "brandy-like" or "fruity." Dose-response thresholds can be established using orthonasal olfactometry .
Data Interpretation and Experimental Design
Q. How should researchers address variability in ester stability during storage or processing?
- Methodology : Compare degradation kinetics under controlled conditions (e.g.,窖藏 vs.冷藏). For instance,窖藏 storage increases octanoic acid ethyl ester from 1.18 ± 0.13 µg/g to 15.35 ± 0.73 µg/g in pear fruit, likely due to prolonged enzymatic activity . Use accelerated stability studies (e.g., elevated temperatures) to model shelf-life impacts.
Q. What statistical approaches are recommended for analyzing multifactorial effects on ester production?
- Methodology : Apply factorial design (e.g., response surface methodology) to optimize variables like pH, magnesium ion concentration, or yeast strain combinations. Multivariate analysis (PCA or PLS-DA) can disentangle interactions between ester profiles and fermentation parameters .
Technical Notes
- Safety : Handle octanoic acid derivatives with local exhaust ventilation and PPE (gloves, goggles). Although acute toxicity is low, prolonged exposure may cause mucosal irritation .
- Data Reproducibility : Report batch-specific analytical results (e.g., purity, solvent residues) as per IUPAC guidelines. Reference NIST data (CAS 106-32-1) for spectral validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
